molecular formula C20H24N4O2 B2538526 N-(1-benzyl-5-oxopyrrolidin-3-yl)-2-methyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide CAS No. 2034444-78-3

N-(1-benzyl-5-oxopyrrolidin-3-yl)-2-methyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide

Cat. No. B2538526
CAS RN: 2034444-78-3
M. Wt: 352.438
InChI Key: CMGCXDIBAIJFLP-UHFFFAOYSA-N
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Description

The compound "N-(1-benzyl-5-oxopyrrolidin-3-yl)-2-methyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide" is a structurally complex molecule that may be related to various pharmacologically active compounds. While the provided papers do not directly discuss this compound, they do provide insights into similar structures and their biological activities, which can be useful for a comprehensive analysis.

Synthesis Analysis

The synthesis of related compounds often involves multi-step reactions that include the formation of amide bonds, the introduction of substituents to aromatic systems, and the use of heterocyclic moieties as key structural elements. For instance, the synthesis of N-substituted imidazolylbenzamides described in paper and the preparation of 1H-pyrazole-3-carboxamide derivatives in paper involve the functionalization of heterocycles, which is likely relevant to the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of the compound includes several notable features: a benzyl group, a pyrrolidinone moiety, a benzimidazole core, and a carboxamide linkage. These structural motifs are known to contribute to the biological activity of molecules. For example, the benzimidazole moiety is a common feature in compounds with anticancer activity, as seen in the derivatives evaluated in paper .

Chemical Reactions Analysis

The reactivity of such a compound would likely involve its amide bond and the heterocyclic rings. The papers do not directly address the reactivity of the exact compound, but they do provide examples of reactions involving similar structures. For instance, the functionalization reactions of 1H-pyrazole-3-carboxylic acid derivatives in paper could offer insights into potential reactions for the compound .

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by its molecular structure. The presence of heterocycles like benzimidazole and pyrrolidinone is known to impact the solubility, stability, and overall pharmacokinetic profile of molecules. The in silico ADME study of benzimidazole-containing compounds in paper suggests that such structures can possess favorable drug-like properties, which might also apply to the compound being analyzed.

Relevant Case Studies

While the provided papers do not contain case studies directly related to the compound, they do offer insights into the biological activities of structurally related compounds. For example, the antiallergic activity of tetrazolyl phenyl pyridine carboxamides in paper and the anticancer activity of benzimidazole-pyrrole carboxamide conjugates in paper highlight the potential pharmacological applications of compounds with similar structural features.

Scientific Research Applications

Molecular Synthesis and Mechanism Studies

Research on similar compounds, such as imidazo[1,2-a]pyridines and imidazotetrazines, focuses on molecular synthesis techniques and the investigation of reaction mechanisms. These studies contribute to the understanding of how certain functional groups and structural modifications impact the reactivity and properties of molecules, which is essential for developing novel compounds with desired biological or chemical properties. For example, studies on the synthesis and theoretical examination of certain imidazo[1,2-a]pyridines and pyrrolidinones offer insights into designing compounds with specific functionalities or reactivities (İ. Yıldırım, F. Kandemirli, & E. Demir, 2005; Y. Kharchenko, O. S. Detistov, & V. Orlov, 2008).

Antiviral and Antitumor Applications

Compounds with structural similarities have been designed and synthesized for potential antiviral and antitumor applications. These studies typically involve modifying the molecular structure to enhance activity against specific viruses or cancer cells. For instance, certain imidazo[1,2-a]pyridines have been tested as antirhinovirus agents, indicating the potential of structurally similar compounds for therapeutic uses (C. Hamdouchi, J. Blas, Mirian del Prado, et al., 1999).

Antimycobacterial Activity

Research into imidazo[1,2-a]pyridine-3-carboxamide derivatives showcases the pursuit of novel antimycobacterial agents, highlighting the importance of molecular design in developing new treatments for infectious diseases. The modifications in the imidazo[1,2-a]pyridine structure and the introduction of different linkers have led to compounds with significant activity against drug-sensitive and resistant strains of Mycobacterium tuberculosis (Kai Lv, Linhu Li, Bo Wang, et al., 2017).

properties

IUPAC Name

N-(1-benzyl-5-oxopyrrolidin-3-yl)-2-methyl-4,5,6,7-tetrahydro-3H-benzimidazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N4O2/c1-13-21-17-8-7-15(9-18(17)22-13)20(26)23-16-10-19(25)24(12-16)11-14-5-3-2-4-6-14/h2-6,15-16H,7-12H2,1H3,(H,21,22)(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMGCXDIBAIJFLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(N1)CC(CC2)C(=O)NC3CC(=O)N(C3)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-benzyl-5-oxopyrrolidin-3-yl)-2-methyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide

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